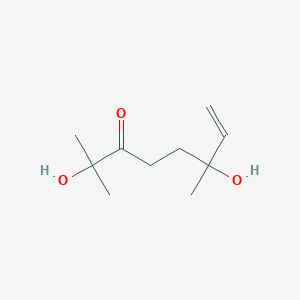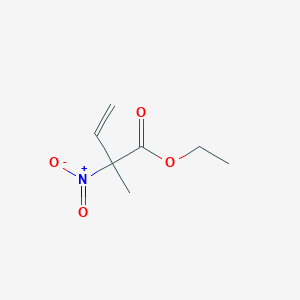![molecular formula C17H22N2O3S B14375615 4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione CAS No. 89508-14-5](/img/structure/B14375615.png)
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione is a complex organic compound that features a piperazine ring substituted with cyclohexanecarbonyl and thiophen-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine ring. The cyclohexanecarbonyl group can be introduced through acylation reactions, while the thiophen-2-yl group can be added via alkylation or cross-coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反应分析
Types of Reactions
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Thiophen-2-yl derivatives: Compounds containing the thiophen-2-yl group, such as thiophene-2-carboxylic acid ethyl ester.
Piperazine derivatives: Compounds with a piperazine ring, such as 1-benzylpiperazine.
Uniqueness
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione stands out due to its combination of cyclohexanecarbonyl and thiophen-2-yl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
属性
CAS 编号 |
89508-14-5 |
|---|---|
分子式 |
C17H22N2O3S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-(cyclohexanecarbonyl)-1-(2-thiophen-2-ylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C17H22N2O3S/c20-15-11-18(17(22)13-5-2-1-3-6-13)12-16(21)19(15)9-8-14-7-4-10-23-14/h4,7,10,13H,1-3,5-6,8-9,11-12H2 |
InChI 键 |
CLNAOJJKBNWQIL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)N2CC(=O)N(C(=O)C2)CCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
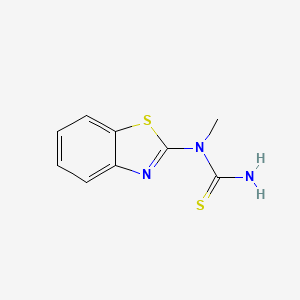
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
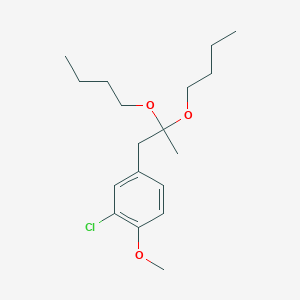
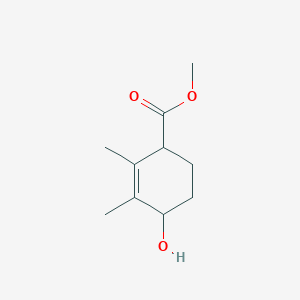
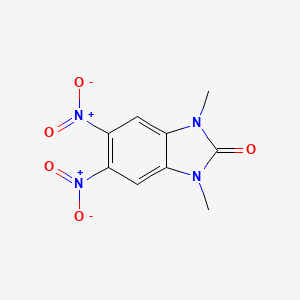
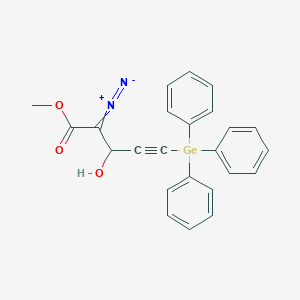
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
